Home > Products > Building Blocks P18727 > Pirmenol hydrochloride
Pirmenol hydrochloride - 61477-94-9

Pirmenol hydrochloride

Catalog Number: EVT-368211
CAS Number: 61477-94-9
Molecular Formula: C22H31ClN2O
Molecular Weight: 374.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pirmenol hydrochloride, chemically identified as (±)-cis-α-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenyl-2- pyridinemethanol monohydrochloride monohydrate, is a synthetic compound classified as a Class Ia antiarrhythmic agent. [, ] In scientific research, it serves as a valuable tool for studying cardiac electrophysiology, particularly the mechanisms underlying cardiac arrhythmias. [, , , ]

3-(cis-2,6-Dimethylpiperidinyl)propyl 2-(2-Pyridyl)phenyl Ketone

Compound Description: This compound is a photodegradation product of Pirmenol hydrochloride. [] It is formed through a photochemical reaction involving the ketone moiety of Pirmenol hydrochloride.

Relevance: The identification of 3-(cis-2,6-Dimethylpiperidinyl)propyl 2-(2-Pyridyl)phenyl Ketone as a degradation product of Pirmenol hydrochloride [] provides insights into the stability and potential degradation pathways of Pirmenol hydrochloride.

2-(2-Pyridyl)benzoic Acid

Compound Description: This compound is a photodegradation product of Pirmenol hydrochloride. [] It is formed through a photochemical reaction involving the pyridine ring of Pirmenol hydrochloride.

Relevance: The identification of 2-(2-Pyridyl)benzoic Acid as a degradation product of Pirmenol hydrochloride [] contributes to the understanding of its stability and potential degradation pathways.

Methyl 2-(2-Pyridyl)benzoate

Compound Description: This compound is a photodegradation product of Pirmenol hydrochloride. [] It is formed through a photochemical reaction involving the pyridine ring of Pirmenol hydrochloride.

Relevance: The identification of Methyl 2-(2-Pyridyl)benzoate as a degradation product of Pirmenol hydrochloride [] contributes to the understanding of its stability and potential degradation pathways.

Overview

Pirmenol hydrochloride is a synthetic compound classified as a pyridinemethanol derivative and primarily used as an antiarrhythmic agent. It belongs to the class Ia category of antiarrhythmics, which are known for their ability to stabilize cardiac membranes and suppress abnormal heart rhythms. The compound acts by inhibiting potassium channels, specifically the muscarinic acetylcholine receptor-mediated potassium current (IK.ACh), which is crucial in cardiac action potential regulation .

Source

Pirmenol hydrochloride was developed by the Pharmaceutical Research Division of Warner-Lambert in the 1980s. It has been studied extensively for its electrophysiological properties and potential therapeutic applications in treating cardiac arrhythmias . The compound is synthesized through various chemical methods, which will be detailed in the synthesis analysis section.

Classification

Pirmenol hydrochloride is classified as:

  • Type: Antiarrhythmic agent
  • Class: Class Ia antiarrhythmic
  • Chemical Family: Pyridinemethanol derivatives
Synthesis Analysis

The synthesis of pirmenol hydrochloride involves several chemical reactions and purification steps.

Methods and Technical Details

  1. Starting Material: The synthesis begins with pirmenol free base.
  2. Oxidation Process: The free base is oxidized using mercuric acetate in an aqueous acetic acid solution at elevated temperatures (approximately 92°C). This process converts pirmenol into its active metabolites.
  3. Extraction: Following oxidation, the reaction mixture is subjected to extensive extraction with chloroform to isolate unreacted materials and purify the product.
  4. Lyophilization: The aqueous phase containing the desired product is lyophilized to obtain pirmenol hydrochloride as a hygroscopic solid .
Molecular Structure Analysis

Structure and Data

Pirmenol hydrochloride has a complex molecular structure characterized by a pyridine ring and a hydroxyl group attached to a carbon chain. The molecular formula is C19_{19}H26_{26}ClN1_{1}O1_{1}, with a molecular weight of approximately 335.88 g/mol.

The structural representation includes:

  • A pyridine ring
  • A hydroxyl group (-OH)
  • A hydrocarbon chain that contributes to its pharmacological properties.

Structural Features

  • Pyridine Ring: Contributes to its stability and interaction with biological targets.
  • Hydroxyl Group: Essential for its activity as it participates in hydrogen bonding with receptors.
Chemical Reactions Analysis

Pirmenol hydrochloride undergoes various chemical reactions that are crucial for its pharmacological action:

  1. Electrophysiological Modulation: The primary reaction involves blocking potassium channels, specifically IK.ACh, which stabilizes cardiac action potentials.
  2. Metabolite Formation: Upon administration, pirmenol can be metabolized into several active metabolites, which may also contribute to its therapeutic effects .

These reactions underline the compound's role in modulating cardiac electrical activity, making it effective in treating arrhythmias.

Mechanism of Action

Pirmenol hydrochloride functions primarily by blocking muscarinic acetylcholine receptors, leading to inhibition of the IK.ACh current. This action results in:

  • Reduced Cardiac Excitability: By stabilizing membrane potential and reducing spontaneous depolarization.
  • Altered Heart Rate: It can lead to an increase in heart rate variability, beneficial in certain arrhythmic conditions.

The inhibitory effect on IK.ACh has an IC50 value of approximately 0.1 μM, indicating significant potency against this ion channel .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Applications

Pirmenol hydrochloride is primarily utilized in scientific research and clinical settings for its antiarrhythmic properties. Its applications include:

  • Cardiac Arrhythmia Treatment: Effective in managing various types of arrhythmias due to its mechanism of action on cardiac ion channels.
  • Research Tool: Used in electrophysiological studies to better understand cardiac function and ion channel behavior .
Chemical and Physicochemical Characterization of Pirmenol Hydrochloride

Structural Elucidation and Stereochemical Configuration

Pirmenol hydrochloride, chemically designated as 4-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-(pyridin-2-yl)butan-1-ol hydrochloride, features a complex molecular architecture with defined stereochemical attributes. The compound's empirical formula is C₂₂H₃₁ClN₂O, yielding a molecular weight of 374.95 g/mol [1] [7]. Its core structure integrates three key moieties:

  • A central piperidine ring substituted with methyl groups at the 2 and 6 positions
  • A butanol linker bridging the piperidine nitrogen and the chiral tertiary alcohol
  • Aromatic systems (phenyl and pyridyl) flanking the alcohol functionality [2] [6]

The stereochemistry is defined by two chiral elements:

  • The asymmetric carbon of the tertiary alcohol (C1)
  • The stereogenic centers at C2 and C6 of the piperidine ringX-ray crystallographic analysis confirms a relative (2R,6S) configuration of the piperidine ring, while the C1 carbon adopts an R or S configuration depending on the enantiomer. Commercial pirmenol hydrochloride is typically supplied as a racemic mixture (denoted (±)-pirmenol hydrochloride) due to rapid stereochemical interconversion at room temperature [6]. The hydrochloride salt form enhances stability and bioavailability by forming an ionic bond between the piperidine nitrogen and the chloride anion [7].

Table 1: Structural and Stereochemical Properties of Pirmenol Hydrochloride

PropertyDescription
Systematic Name4-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]-1-phenyl-1-(pyridin-2-yl)butan-1-ol hydrochloride
Molecular FormulaC₂₂H₃₁ClN₂O
Molecular Weight374.95 g/mol
CAS Registry Number61477-94-9
Chiral Centers3 (C1 alcohol, C2/C6 piperidine)
Configuration (Piperidine)Relative (2R,6S)
Commercial FormRacemic mixture (±)
Salt FormerHydrochloride (Cl⁻)

Solubility, Stability, and Partition Coefficients

Pirmenol hydrochloride exhibits pH-dependent solubility and stability, critical for its formulation as an oral antiarrhythmic agent. Experimental data reveal:

  • Aqueous Solubility: High solubility in water (100 mg/mL, 266.7 mM) at 25°C, attributed to ionization of the piperidine nitrogen (pKa = 9.2) [2] [7].
  • Organic Solvents: Soluble in dimethyl sulfoxide (DMSO) at 66.67 mg/mL (177.81 mM) and moderately soluble in methanol. Low solubility in apolar solvents (e.g., hexane, toluene) [2] [7].
  • Partition Coefficient (Log P): Experimental log P (octanol/water) = 2.8 ± 0.3, indicating moderate lipophilicity that balances membrane permeability and aqueous dispersion [6].

Stability studies demonstrate:

  • Thermal Stability: Stable at ambient temperature when sealed but decomposes above 171–172°C (melting point) [7].
  • Light and Oxidation Sensitivity: Degrades under prolonged UV exposure via N-dealkylation and alcohol oxidation. Requires amber glass packaging and antioxidant additives (e.g., BHT) in liquid formulations [6].
  • pH-Dependent Degradation: Maximum stability observed at pH 3.5–4.5. Under alkaline conditions (pH >8), rapid hydrolysis of the alcohol esterifies impurities occurs [8].

Table 2: Solubility and Stability Profile of Pirmenol Hydrochloride

PropertyValue/ConditionExperimental Conditions
Water Solubility100 mg/mL (266.70 mM)25°C, Need ultrasonic dispersion
DMSO Solubility66.67 mg/mL (177.81 mM)25°C
Methanol Solubility~50 mg/mL25°C
Melting Point171–172°CSealed capillary
log P (octanol/water)2.8 ± 0.3Shake-flask method, pH 7.4
Optimal pH Stability3.5–4.525°C, 6-month study
Photodegradation Rate5%/month (ambient light)Clear glass container, 25°C
Storage RecommendationSealed under nitrogen, 4°CLong-term stability >24 months

Synthesis Pathways and Optimization Strategies

The synthesis of pirmenol hydrochloride employs reductive amination as the pivotal step, optimized for industrial-scale production. The established pathway proceeds as follows:

Step 1: Ketone Intermediate Preparation2,6-Dimethylpyridine undergoes alkylation with 4-bromobutyronitrile to yield 1-(2,6-dimethylpyridin-1(2H)-yl)butan-4-one. Alternative routes use chloroalkyl ketones but suffer from lower yields due to polyalkylation [6].

Step 2: Reductive AminationThe ketone intermediate reacts with 2-benzoylpyridine under Leuckart conditions (ammonium formate, 150°C) or catalyzed by sodium cyanoborohydride (NaBH₃CN) in methanol. The cyanoborohydride method achieves superior stereoselectivity (75% enantiomeric excess) but requires chiral resolution post-synthesis [6].

Step 3: Chiral Resolution and Salt FormationRacemic pirmenol free base is treated with D-(-)-tartaric acid in ethanol to precipitate the diastereomeric salt. The resolved (R,R/S,S)-enantiomer is liberated with sodium hydroxide and converted to the hydrochloride salt by HCl gas saturation in anhydrous ether, yielding pharmaceutical-grade material (>97% purity) [6] [7].

Optimization strategies address key challenges:

  • Impurity Control: Byproducts from N-oxide formation (during amination) are minimized using inert atmosphere (argon) and temperature control (<60°C) [6].
  • Yield Enhancement: Replacing traditional Leuckart reactions with borohydride reduction boosts overall yield from 42% to 68% [6].
  • Green Chemistry: Solvent substitution (toluene → ethanol) and catalyst recycling reduce environmental impact [6].

Table 3: Key Steps in Pirmenol Hydrochloride Synthesis

Synthetic StepReagents/ConditionsYieldPurity Enhancement Strategy
Ketone Intermediate4-Bromobutyronitrile, K₂CO₃, DMF, 80°C85%Recrystallization (hexane/ethyl acetate)
Reductive AminationNaBH₃CN, MeOH, 25°C, 12h74%pH control (pH 6–7)
Chiral ResolutionD-(-)-Tartaric acid, ethanol51%Diastereomeric salt crystallization
Hydrochloride FormationHCl gas in anhydrous ether95%Ether washing to remove ionic impurities

Analytical Methods for Quantification in Biological Matrices

Robust analytical methods for pirmenol quantification in serum and urine leverage chromatographic separation coupled with detection techniques optimized for sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Serum samples (0.5 mL) undergo alkaline extraction (pH 10.5, NaOH) into methylene chloride containing internal standard (IS) chlorodisopyramide. Organic layers are evaporated and reconstituted in mobile phase [8].
  • Chromatographic Conditions:
  • Column: C₁₈ reversed-phase (25 cm × 0.4 mm, 5 µm)
  • Mobile Phase: 0.01 M K₂HPO₄ (pH 2.4)-acetonitrile (94:6, v/v)
  • Flow Rate: 2 mL/min
  • Detection: UV absorbance at 210 nm
  • Retention Times: Pirmenol = 8.2 min; IS = 10.5 min [8]
  • Validation Parameters:
  • Linearity: 0.1–10 µg/mL (r² > 0.999)
  • Limit of Detection (LOD): 0.05 µg/mL
  • Limit of Quantification (LOQ): 0.1 µg/mL
  • Precision: Intra-day RSD = 3.1%; Inter-day RSD = 4.8% [8]

Alternative Techniques:

  • Chiral HPLC: For enantiomeric resolution using α₁-acid glycoprotein columns and phosphate buffer (pH 7.0)/isopropanol (97:3) [6].
  • Mass Spectrometry (LC-MS/MS): Enhances sensitivity (LOQ = 0.01 µg/mL) via transitions m/z 339.2 → 118.1 (pirmenol) and m/z 342.2 → 121.1 (deuterated IS) [8].

Critical interference considerations:

  • Co-administered Drugs: Amiodarone and digoxin show no peak overlap under optimized conditions.
  • Matrix Effects: Hemolyzed serum requires additional cleanup with solid-phase extraction (C₁₈ cartridges) [8].

Table 4: Analytical Methods for Pirmenol Quantification

MethodMatrixSample PreparationKey ParametersSensitivityInterference Management
HPLC-UVSerumAlkaline liquid-liquid extractionC₁₈ column; K₂HPO₄/ACN (94:6); 210 nmLOD 0.05 µg/mLChlorodisopyramide as IS
Chiral HPLCPlasmaProtein precipitation (ACN)AGP column; Phosphate buffer/IPA (97:3)LOQ 0.2 µg/mLTemperature control (25°C)
LC-MS/MSUrineSPE (C₁₈ cartridges)ESI+; MRM 339.2→118.1; C₈ columnLOQ 0.01 µg/mLDeuterated IS (d₃-pirmenol)

Table 5: Standardized Nomenclature for Pirmenol Hydrochloride

SynonymSourceIdentifier
Pirmenol hydrochlorideIUPACPreferred Name
(±)-Pirmenol hydrochlorideMedChemExpressHY-100795A
CI-845Clinical Trial CodeWarner-Lambert Co.
PirmavarTrade Name (Discontinued)N/A
4-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]-1-phenyl-1-(pyridin-2-yl)butan-1-ol hydrochlorideChemicalBookCB31261216
cis-Pirmenol hydrochlorideStereochemical DesignationUS4997842A Patent

Properties

CAS Number

61477-94-9

Product Name

Pirmenol hydrochloride

IUPAC Name

(1R)-4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrochloride

Molecular Formula

C22H31ClN2O

Molecular Weight

374.9 g/mol

InChI

InChI=1S/C22H30N2O.ClH/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H/t18-,19+,22-;/m1./s1

InChI Key

HFIHPVIVQSWZBV-UBKAUKJESA-N

SMILES

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl

Synonyms

CI 845
cis-alpha-(3-(2,6-dimethyl-1-piperidinyl)propyl)-alpha-phenyl-2-pyridinemethanol monohydrochloride
pirmenol
pirmenol hydrochloride

Canonical SMILES

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1CCC[C@@](C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.